Regioisomeric Core Comparison: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Ring Systems for Target Affinity
The choice of the 1,2,4-oxadiazole core over its 1,3,4-regioisomer can have a decisive impact on target binding affinity. In a direct head-to-head comparison of closely related CB2 receptor ligands, the 1,2,4-oxadiazole derivative exhibited a Ki of 2.5 nM, while its 1,3,4-oxadiazole bioisostere showed a 10-fold reduced affinity (Ki = 25 nM). A second pair of analogues showed an even more pronounced 50-fold difference in favor of the 1,2,4-oxadiazole core [1]. This demonstrates that the core regioisomer itself is a critical determinant of potency, not merely the pendant substituents.
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.5 nM (1,2,4-oxadiazole core) |
| Comparator Or Baseline | Ki = 25 nM (1,3,4-oxadiazole core) and 50-fold lower for another pair |
| Quantified Difference | 10-fold and 50-fold reduced affinity for the 1,3,4-oxadiazole isomers. |
| Conditions | In vitro competitive radioligand binding assay on CB2 receptors. |
Why This Matters
This data confirms that the 1,2,4-oxadiazole core is not interchangeable with its 1,3,4-isomer; selecting the correct core is essential for maintaining target engagement in cannabinoid and other receptor programs.
- [1] Heimann, D., et al. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Advances, 2017, 7, 1697-1705. View Source
